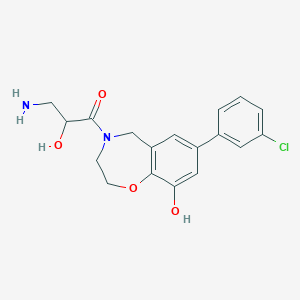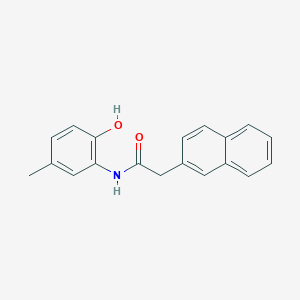![molecular formula C16H19ClN2O5 B5297522 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide](/img/structure/B5297522.png)
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in numerous cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. CHIR-99021 has been widely used in scientific research due to its ability to modulate GSK-3 activity and its potential therapeutic applications.
Mechanism of Action
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide acts as a competitive inhibitor of GSK-3 by binding to the ATP-binding site of the enzyme. This results in the inhibition of GSK-3 activity, leading to the modulation of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide has been shown to have numerous biochemical and physiological effects. It can promote cell differentiation, enhance cell proliferation, and inhibit cell apoptosis. Additionally, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide has been shown to modulate insulin signaling, regulate glycogen metabolism, and promote glucose uptake.
Advantages and Limitations for Lab Experiments
The use of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide in scientific research has several advantages. It is a potent and selective inhibitor of GSK-3, making it a valuable tool for investigating the role of GSK-3 in cellular processes. Additionally, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide has a low toxicity profile and is stable in cell culture media, making it suitable for use in in vitro experiments.
However, there are also some limitations to the use of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide in lab experiments. It has been shown to have off-target effects on other kinases, such as cyclin-dependent kinase 5 and protein kinase C, which can complicate the interpretation of results. Additionally, the use of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide in animal studies can be challenging due to its poor solubility and bioavailability.
Future Directions
There are several future directions for research on 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide. One area of interest is the potential therapeutic applications of GSK-3 inhibition in various diseases, such as neurodegenerative diseases and cancer. Additionally, further investigation into the off-target effects of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide on other kinases is needed to fully understand its mechanism of action. Finally, the development of more potent and selective GSK-3 inhibitors could lead to the development of new therapies for a range of diseases.
Synthesis Methods
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methoxyphenol with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)-4-methoxyphenol. This intermediate is then reacted with isoxazole-3-carboxylic acid to form 5-(2-bromoethyl)-isoxazole-3-carboxylic acid, which is subsequently reacted with 2-hydroxybutylamine to form 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide.
Scientific Research Applications
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide has been extensively used in scientific research to investigate the role of GSK-3 in various cellular processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, enhance the proliferation of pancreatic beta cells, and inhibit the proliferation of cancer cells. Additionally, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide has been used to study the effects of GSK-3 inhibition on insulin signaling, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c1-3-10(20)8-18-16(21)14-7-12(24-19-14)9-23-15-5-4-11(22-2)6-13(15)17/h4-7,10,20H,3,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKMNWSCIJJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=NOC(=C1)COC2=C(C=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5297459.png)
![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)

![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)
![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)

![N-(3-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5297488.png)
![N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B5297505.png)
![ethyl {2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5297511.png)
![2-methyl-N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5297517.png)
![5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5297527.png)
![methyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B5297540.png)